Di(N-nitroso)-perhydropyrimidine

Carcinogenicity Nitrosamine TD50

Di(N-nitroso)-perhydropyrimidine (DNPP, 1,3-dinitrosohexahydropyrimidine) is a synthetic cyclic nitrosamine containing two N-nitroso groups on a saturated six-membered diazine ring. Classified under nitrosamines in the MeSH thesaurus and first characterized as a potent experimental carcinogen in 1979, DNPP is primarily employed as a research reagent for inducing squamous-cell carcinomas of the upper aerodigestive tract.

Molecular Formula C4H8N4O2
Molecular Weight 144.13 g/mol
CAS No. 15973-99-6
Cat. No. B103448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(N-nitroso)-perhydropyrimidine
CAS15973-99-6
Synonymsdi(N-nitroso)-perhydropyrimidine
Molecular FormulaC4H8N4O2
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1CN(CN(C1)N=O)N=O
InChIInChI=1S/C4H8N4O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H2
InChIKeyJSPJZBZNGPDBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(N-nitroso)-perhydropyrimidine (DNPP) – A Specialized Cyclic Dinitrosamine for Site-Specific Carcinogenesis Research [CAS 15973-99-6]


Di(N-nitroso)-perhydropyrimidine (DNPP, 1,3-dinitrosohexahydropyrimidine) is a synthetic cyclic nitrosamine containing two N-nitroso groups on a saturated six-membered diazine ring [1]. Classified under nitrosamines in the MeSH thesaurus and first characterized as a potent experimental carcinogen in 1979, DNPP is primarily employed as a research reagent for inducing squamous-cell carcinomas of the upper aerodigestive tract [2]. Its small molecular weight (144.13 g/mol) and moderate hydrophilicity (predicted LogP –0.93) facilitate parenteral administration in animal models .

Why Generic Nitrosamine Substitution Fails – Divergent Potency and Target-Organ Specificity of Di(N-nitroso)-perhydropyrimidine vs. Structural Analogs


Although all N-nitrosamines share the capacity for cytochrome P450-mediated α-hydroxylation to electrophilic diazonium species, quantitative carcinogenic potency (TD50) and target-organ profiles diverge dramatically with even minor modifications to the heterocyclic scaffold [1]. The evidence collated in Part 3 demonstrates that replacing DNPP (a 1,3-dinitrosohexahydropyrimidine) with a 1,4-dinitrosopiperazine, a mononitrosopiperidine, or a simple dialkylnitrosamine leads to a >7-fold change in potency in the same species and a qualitative shift in the tumor site – stomach instead of esophagus, or liver instead of nasal cavity [2][3]. These differences are too large to be accommodated by a generic “nitrosamine” category; user laboratories must select the specific compound that matches the requisite potency, tissue tropism, and regulatory-acceptability criteria of their protocol.

Quantitative Differentiation Evidence for Di(N-nitroso)-perhydropyrimidine – Procurement-Relevant Comparative Data


21.7-Fold Higher Carcinogenic Potency in Mice vs. 1,4-Dinitrosopiperazine – TD50 Head-to-Head

DNPP exhibits a harmonic-mean TD50 of 0.166 mg/kg/day in mice when administered intraperitoneally, with the nasal cavity as the most sensitive target site [1]. Its closest structural analog, 1,4-dinitrosopiperazine (CAS 140-79-4), yields a harmonic-mean mouse TD50 of 3.6 mg/kg/day for stomach tumors [2]. The resulting potency ratio of 21.7 confirms that the 1,3-hexahydropyrimidine ring confers substantially greater carcinogenic activity than the 1,4-piperazine ring in the same species and assay framework.

Carcinogenicity Nitrosamine TD50 Potency comparison

7.8-Fold Higher Carcinogenic Potency in Mice vs. N-Nitrosopiperidine – Mononitrosamine Comparator

When compared against the mononitrosamine N-nitrosopiperidine (NPIP, CAS 100-75-4) – another cyclic nitrosamine that targets the upper aerodigestive epithelium – DNPP is 7.8-fold more potent: mouse TD50 of 0.166 mg/kg/day for DNPP [1] vs. 1.3 mg/kg/day for NPIP [2]. Both compounds induce esophageal and nasal-cavity tumors, yet DNPP achieves the benchmark tumorigenic dose at a concentration more than seven times lower.

Carcinogenicity Nitrosamine TD50 Comparative toxicology

Esophageal-Cavity vs. Stomach Targeting – Site‑Specific Carcinogenicity Dependent on Heteroatom Position

The 1979 foundational study demonstrated that once-weekly intraperitoneal administration of DNPP to male Sprague-Dawley rats for life produced esophageal tumors in 27% (30 mg/kg group) and 33% (15 mg/kg group) of animals, with a possible liver tumor contribution of 4-8% [1]. In contrast, the corresponding 1,4-dinitrosopiperazine induces predominantly stomach tumors in mice and has no reported esophageal carcinogenicity in the CPDB dataset [2]. The repositioning of the nitroso-bearing nitrogens from the 1,4- to the 1,3-arrangement thus switches the principal target organ from the stomach to the esophagus.

Esophageal cancer Squamous-cell carcinoma Nitrosamine Organotropism

Paranasal Sinus Squamous-Cell Carcinoma at Low Dose – A Target Site Not Shared by Common Dialkylnitrosamines

In a follow-up low‑dose experiment, 0.7 mg/kg/week i.p. of DNPP induced squamous-cell carcinomas of the paranasal sinus in Sprague-Dawley rats, with median survival of 122 days vs. 888 days in controls [1]; no tumors were observed at 0.07 mg/kg/week. This target site is not among the principal tumor sites listed for N-nitrosodimethylamine (NDMA: liver, kidney, lung, vascular system) [2] or N-nitrosodiethylamine (NDEA: liver, esophagus, kidney) [3] in the standardized CPDB target-site summaries. DNPP therefore provides a unique model for sinonasal squamous-cell carcinoma that is not reproducible with the most commonly studied dialkylnitrosamines.

Paranasal sinus cancer Squamous-cell carcinoma Low-dose carcinogenesis Head and neck cancer model

Verified Application Scenarios for Di(N-nitroso)-perhydropyrimidine Based on Comparative Carcinogenicity Evidence


Rat Esophageal Squamous-Cell Carcinoma Model – Direct Replacement of N-Nitrosopiperidine

The quantitative potency data (Evidence Items 2 and 3) support using 15–30 mg/kg/week i.p. DNPP to produce esophageal squamous-cell carcinomas in Sprague-Dawley rats with 27–33% incidence [1]. Because DNPP is 7.8-fold more potent than N-nitrosopiperidine in mice, researchers can lower the weekly dose approximately 8‑fold while preserving the esophageal target organ. This substitution reduces chemical inventory and may decrease systemic toxicity unrelated to carcinogenesis.

Regulatory Nitrosamine Risk Assessment – Derivation of Compound-Specific Acceptable Intake (AI) Limits

The CPDB-derived TD50 of 0.166 mg/kg/day enables calculation of a DNPP-specific AI according to ICH M7 principles. This value is used in pharmaceutical impurity control strategies where DNPP is identified as a potential nitrosamine contaminant. Procurement of well-characterized reference standards of DNPP is essential for analytical method development, as generic nitrosamine limits based on NDMA or NDEA (whose TD50 values differ by 1.8-fold to 6.3-fold) would be either over- or under-protective [2][3].

Paranasal Sinus / Head-and-Neck Carcinogenesis Research – Unique Low-Dose Model

The 1983 low-dose study demonstrated that 0.7 mg/kg/week i.p. DNPP selectively induces paranasal sinus squamous-cell carcinomas, a target site not achievable with NDMA or NDEA at any dose [1]. Laboratories studying sinonasal tumor biology, including tumor initiation, promotion, and chemoprevention, will find DNPP irreplaceable. The compound's specific organotropism eliminates confounding tumors at other sites that would complicate endpoint analysis.

Structure–Activity Relationship (SAR) Studies on Cyclic Nitrosamines

The striking 21.7-fold potency difference between 1,3-dinitrosohexahydropyrimidine and 1,4-dinitrosopiperazine (Evidence Item 1) makes DNPP a critical reference compound for SAR investigations. Procurement of high-purity DNPP enables comparative metabolism, DNA adduct formation, and mutagenicity studies that dissect the contribution of the N–N=O arrangement to carcinogenic potency, supporting read-across and in silico toxicology model development [1][2].

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